6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458669
InChI: InChI=1S/C9H5BrN4OS/c10-6-3-11-14(4-6)8-7(5-15)13-1-2-16-9(13)12-8/h1-5H
SMILES:
Molecular Formula: C9H5BrN4OS
Molecular Weight: 297.13 g/mol

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS No.:

Cat. No.: VC20458669

Molecular Formula: C9H5BrN4OS

Molecular Weight: 297.13 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde -

Specification

Molecular Formula C9H5BrN4OS
Molecular Weight 297.13 g/mol
IUPAC Name 6-(4-bromopyrazol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Standard InChI InChI=1S/C9H5BrN4OS/c10-6-3-11-14(4-6)8-7(5-15)13-1-2-16-9(13)12-8/h1-5H
Standard InChI Key IYTLKZRYYJLMPE-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=NC(=C(N21)C=O)N3C=C(C=N3)Br

Introduction

Chemical Structure and Molecular Features

The compound’s structure comprises three distinct heterocyclic components:

  • Imidazo[2,1-b]thiazole: A fused bicyclic system combining imidazole and thiazole rings, known for enhancing metabolic stability and binding affinity in drug candidates .

  • 4-Bromo-1H-pyrazole: A pyrazole ring substituted with a bromine atom at the 4th position, which introduces steric and electronic effects critical for biological interactions .

  • Carbaldehyde group: A reactive formyl moiety (-CHO) at the 5th position of the imidazo-thiazole core, enabling further derivatization via condensation or nucleophilic addition reactions .

The bromine atom on the pyrazole ring acts as an electron-withdrawing group, potentially enhancing the compound’s ability to participate in halogen bonding with biological targets . Theoretical studies suggest that the planar structure of the imidazo-thiazole system facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step protocols, as exemplified by analogous imidazo-thiadiazole derivatives :

Step 1: Formation of the Imidazo-Thiazole Core
Reaction of 5-amino-2-mercapto-1,3,4-thiadiazole with acetylacetone under reflux conditions yields a thiadiazole intermediate. Subsequent cyclization with α-haloaryl ketones (e.g., 4-bromoacetophenone) in ethanol at 80°C forms the imidazo[2,1-b]thiazole scaffold .

Step 2: Vilsmeier-Haack Formylation
The imidazo-thiazole intermediate undergoes formylation using the Vilsmeier reagent (POCl₃/DMF) to introduce the carbaldehyde group at the 5th position. This step is critical for enabling subsequent condensation reactions .

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions for the compound include:

  • 3420–3430 cm⁻¹: N-H stretching of the pyrazole ring .

  • 1635–1645 cm⁻¹: C=N stretching of the imidazo-thiazole core .

  • 1690–1700 cm⁻¹: C=O stretching of the carbaldehyde group .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 9.82 ppm (s, 1H, -CHO).

    • δ 7.75–8.15 ppm (m, 4H, aromatic protons from pyrazole and thiazole).

    • δ 6.89 ppm (s, 1H, pyrazole C-H) .

  • ¹³C-NMR:

    • δ 192.1 ppm (C=O of aldehyde).

    • δ 150.2–145.8 ppm (C=N of imidazo-thiazole).

    • δ 115.3 ppm (C-Br) .

Mass Spectrometry

  • ESI-MS: A molecular ion peak at m/z 377.98 [M+H]⁺ corresponds to the molecular formula C₁₀H₆BrN₅OS .

Applications in Drug Discovery

Lead Optimization

The carbaldehyde group serves as a handle for synthesizing hydrazone, Schiff base, or thiosemicarbazone derivatives. For example, condensation with thiosemicarbazide yields compounds with enhanced anticancer activity .

Scaffold for Hybrid Molecules

Hybridization with quinoline or chalcone moieties has been explored to target multidrug-resistant pathogens. Such hybrids show synergistic effects, reducing required therapeutic doses .

Challenges and Future Directions

Synthetic Challenges

  • Low yields in coupling steps: Improved catalyst systems (e.g., Pd nanoparticles) could enhance efficiency .

  • Purification difficulties: Chromatographic techniques using silica gel modified with amino groups may resolve polar byproducts .

Pharmacological Development

  • Bioavailability optimization: Structural modifications to improve solubility (e.g., PEGylation) are under investigation .

  • Target identification: Proteomic studies are needed to elucidate interactions with non-enzymatic targets like tubulin or heat shock proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator